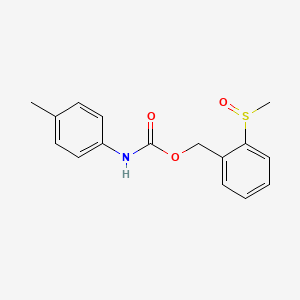

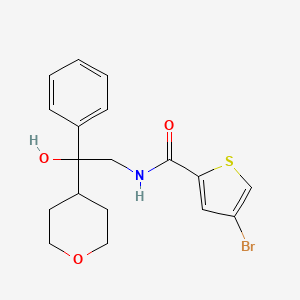

![molecular formula C9H13NO2S B2606779 5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide CAS No. 2166992-67-0](/img/structure/B2606779.png)

5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Catalytic Reforming and Environmental Impact

Catalytic reforming of liquid hydrocarbons, including iso-octane and toluene as surrogates for gasoline, as well as n-hexadecane and decahydronaphthalene as components of diesel, plays a significant role in hydrogen production. Innovations in catalyst development, such as the Ni/Fe/MgO/Al2O3 (KIST-5) catalyst, have shown improved catalytic stability, higher activity, and sulfur tolerance, essential for autothermal reforming reactions of iso-octane. These advancements are pivotal in developing more efficient fuel processor systems for hydrogen stations, potentially impacting the reforming process of gasoline and diesel for sustainable energy solutions (Moon, 2011).

Utilization of Carbon Dioxide in Chemical Synthesis

The utilization of carbon dioxide as a soft oxidant in the catalytic dehydrogenation of ethylbenzene to styrene highlights the potential of CO2 in enhancing sustainability in chemical processes. Research on zirconia-based composite oxide catalyst systems for this reaction underscores the significance of developing new catalyst systems that leverage CO2 for green chemical synthesis, offering pathways to more environmentally friendly and economically viable chemical processes (Reddy, Han, Jiang, & Park, 2008).

Ethanol and Ether as Alternative Fuels

The exploration of ethanol and ethers as alternative fuels in spark ignition engines reflects ongoing efforts to find sustainable energy sources. These substances, produced from various sources, can be produced locally and offer cleaner combustion than traditional gasoline, thus reducing engine emissions and improving combustion efficiency. The investigation into the effects of these fuels on performance, emissions, and combustion characteristics of spark ignition engines underlines the potential of alcohols and ethers in achieving higher thermal efficiency and lower environmental impact (Awad et al., 2018).

properties

IUPAC Name |

5-prop-2-ynyl-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-7-10-8-3-4-9(5-6-9)13(10,11)12/h1H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRHPDIKQRTXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC2(S1(=O)=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

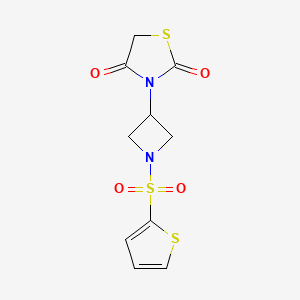

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)

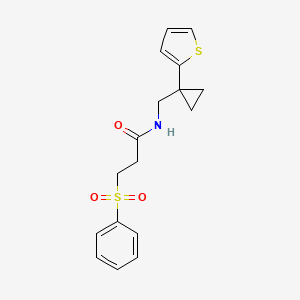

![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)

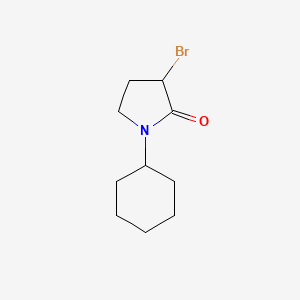

![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)

![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B2606715.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)